molecular formula C7H11F3O4S B8424100 2-Methyl-2-(3,3,3-trifluoro-propane-1-sulfonyl)-propionic acid

2-Methyl-2-(3,3,3-trifluoro-propane-1-sulfonyl)-propionic acid

Cat. No. B8424100
M. Wt: 248.22 g/mol
InChI Key: NQYUMXZGDINRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08372874B2

Procedure details

2-Methyl-2-(3,3,3-trifluoro-propane-1-sulfonyl)-propionic acid ethyl ester (1.3 g, 4.63 mmol) is dissolved in THF/water (14 mL, 4:1 ratio) and LiOH (0.2 g, 9.27 mmol, 2 eq.) is added. The mixture is stirred for 18 h at room temperature, then concentrated under reduced pressure to remove the organic solvent. The aqueous residue is further diluted with water, washed with DCM and then acidified to pH ˜2 and extracted with DCM. The combined acidic organic extracts are concentrated to afford 0.97 g of title compound. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.72 (3H, s), 2.64-2.81 (2H, m), 3.46-3.6 (2H, m)
Name
2-Methyl-2-(3,3,3-trifluoro-propane-1-sulfonyl)-propionic acid ethyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[C:5]([CH3:16])([S:7]([CH2:10][CH2:11][C:12]([F:15])([F:14])[F:13])(=[O:9])=[O:8])[CH3:6])C.[Li+].[OH-]>C1COCC1.O>[CH3:16][C:5]([S:7]([CH2:10][CH2:11][C:12]([F:14])([F:15])[F:13])(=[O:9])=[O:8])([CH3:6])[C:4]([OH:17])=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
2-Methyl-2-(3,3,3-trifluoro-propane-1-sulfonyl)-propionic acid ethyl ester
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC(C(C)(S(=O)(=O)CCC(F)(F)F)C)=O
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the organic solvent
ADDITION
Type
ADDITION
Details
The aqueous residue is further diluted with water
WASH
Type
WASH
Details
washed with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The combined acidic organic extracts are concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C(=O)O)(C)S(=O)(=O)CCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.